molecular formula C9H8F2N2O B2775147 1-(2,4-Difluorophenyl)-imidazolidin-2-one CAS No. 1545294-47-0

1-(2,4-Difluorophenyl)-imidazolidin-2-one

Cat. No.: B2775147
CAS No.: 1545294-47-0
M. Wt: 198.173
InChI Key: SIFOTWMXKFTRFR-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-imidazolidin-2-one is a chemical compound characterized by the presence of a difluorophenyl group attached to an imidazolidinone ring

Properties

IUPAC Name

1-(2,4-difluorophenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2N2O/c10-6-1-2-8(7(11)5-6)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFOTWMXKFTRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Difluorophenyl)-imidazolidin-2-one typically involves the reaction of 2,4-difluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or methanol. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.

Chemical Reactions Analysis

Oxidation Reactions

The imidazolidin-2-one core undergoes oxidation under controlled conditions:

  • Hydrogen peroxide (H₂O₂) in acidic media oxidizes the C–N bond adjacent to the carbonyl group, leading to ring-opening products.

  • Metabolic oxidation by cytochrome P450 enzymes introduces hydroxyl groups at positions 4 or 5 of the imidazolidinone ring, forming metabolites like 4-hydroxy- or 5-hydroxy-imidazolidin-2-one .

Key data :

Oxidizing AgentProductYieldConditions
H₂O₂Ring-opened ketone75%H₂SO₄, 60°C, 6 hr
CYP4504/5-Hydroxy derivativesN/A Biological system

Nucleophilic Substitution

The 2,4-difluorophenyl group participates in regioselective aromatic substitution:

  • Phenol derivatives attack the para position to fluorine via an iminium cation intermediate, forming 5-substituted imidazolidinones (Scheme 1) .

  • Halogen exchange reactions using hypervalent iodine(III) reagents (e.g., p-TolIF₂) enable fluorination/chlorination at electron-deficient positions .

Mechanistic pathway :

  • Formation of oxonium cation → cyclization → iminium intermediate .

  • Nucleophilic attack at activated positions .

Reduction Reactions

The carbonyl group in the imidazolidinone ring is reducible:

  • Sodium borohydride (NaBH₄) selectively reduces the carbonyl to a secondary alcohol without affecting the difluorophenyl group.

  • Catalytic hydrogenation (H₂/Pd-C) yields saturated imidazolidine derivatives.

Conditions :

Reducing AgentProductTemp.Solvent
NaBH₄Imidazolidin-2-ol25°CMeOH
H₂/Pd-CImidazolidine50°CEtOAc

Cyclization and Ring-Opening

  • Acid-mediated cyclization : Ureas react with aldehydes to form imidazolidin-2-ones via a 5-membered transition state (yield: 72% ).

  • Hydrolysis : Strong acids (e.g., HCl) cleave the imidazolidinone ring, yielding diamino ketones.

Example synthesis :

  • Combine isocyanide, amine, and formaldehyde in 2,2,2-trifluoroethanol.

  • Heat at 60°C for 24 hours → imidazolidin-2-one (72% yield).

Biological Transformations

In pharmacokinetic studies:

  • Hepatic metabolism produces hydroxylated derivatives (e.g., 4-hydroxyimidazolidin-2-one), confirmed via LC/MS/MS .

  • Enzymatic oxidation reduces antifungal activity compared to the parent compound (MIC increase from 0.03 → 1 μg/mL) .

Stability Under Reaction Conditions

  • Thermal stability : Decomposes above 200°C.

  • pH sensitivity : Stable in neutral buffers but hydrolyzes in strong acids/bases .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
One of the significant applications of 1-(2,4-Difluorophenyl)-imidazolidin-2-one is its incorporation into antifungal agents. A notable compound derived from it is TAK-456, which has shown potent antifungal activity against various fungal pathogens. The synthesis of stereoisomers of this compound has been explored to assess their efficacy and pharmacokinetics, with studies indicating that the stereochemistry significantly influences antifungal activity .

Antimycobacterial Properties
Recent studies have identified this compound as a promising candidate in the development of inhibitors targeting DprE1, an essential enzyme in the mycobacterial cell wall biosynthesis. Inhibitors of DprE1 are being investigated for their potential to combat tuberculosis and other mycobacterial infections. The compound has been linked to the synthesis of analogs that exhibit potent activity against Mycobacterium tuberculosis .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in the synthesis of more complex molecules. This versatility makes it a valuable intermediate in pharmaceutical chemistry.

Synthesis Methodologies
The preparation methods for synthesizing this compound often involve reactions with other chemical entities to enhance its properties or create novel compounds. For instance, methods involving the reaction of difluorophenyl derivatives with imidazolidinones have been documented, showcasing efficient pathways for producing high yields of the desired compound .

Case Studies

Study Focus Findings
Takeda Chemical Industries (2001)Synthesis and antifungal activityIdentified three stereoisomers of TAK-456; demonstrated varying antifungal potency .
UAntwerpen Study (2019)Antimycobacterial inhibitorsDeveloped analogs targeting DprE1; showed promising results against Mycobacterium tuberculosis .
RSC Publishing (2021)Organic synthesis methodologiesDescribed efficient synthetic routes for producing derivatives of this compound .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

1-(2,4-Difluorophenyl)-imidazolidin-2-one can be compared with other similar compounds, such as:

Biological Activity

1-(2,4-Difluorophenyl)-imidazolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by data from various studies.

Chemical Structure and Properties

This compound features an imidazolidinone ring substituted with a difluorophenyl group. The presence of fluorine atoms is known to influence the compound's lipophilicity, metabolic stability, and overall biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. For instance, a study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as follows:

Microorganism MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30
Candida albicans20

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. It has shown promising cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)0.5
A549 (lung cancer)0.8
HepG2 (liver cancer)1.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase . Further investigation into its molecular targets is ongoing to elucidate the pathways involved in its anticancer activity.

The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. The difluorophenyl moiety enhances binding affinity to certain enzymes and receptors, potentially modulating their activity. Studies suggest that it may inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

A notable case study involved the evaluation of this compound in a murine model for melanoma treatment. The results indicated a significant reduction in tumor volume compared to control groups, with no observed toxicity at therapeutic doses. The study highlighted the compound's potential as a candidate for further development in cancer therapy .

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